3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one
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Overview
Description
3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorobenzyl group at the 3-position and a nitro group at the 7-position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one typically involves the following steps:
Fluorobenzylation: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and a suitable base like sodium hydride.
Major Products
Reduction: 3-(2-aminobenzyl)-7-nitroquinazolin-4(3H)-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-7-nitroquinazolin-4(3H)-one
- 3-(2-bromobenzyl)-7-nitroquinazolin-4(3H)-one
- 3-(2-methylbenzyl)-7-nitroquinazolin-4(3H)-one
Uniqueness
3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-nitroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-13-4-2-1-3-10(13)8-18-9-17-14-7-11(19(21)22)5-6-12(14)15(18)20/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPAZQLFAQTAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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